molecular formula C5H2F2IN B597624 2,5-Difluoro-3-iodopyridine CAS No. 1214377-11-3

2,5-Difluoro-3-iodopyridine

Cat. No.: B597624
CAS No.: 1214377-11-3
M. Wt: 240.979
InChI Key: RXYFFMXJVNYJAN-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-iodopyridine is an organic compound with the chemical formula C6H3F2IN It is a fluorinated pyridine derivative, characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-iodopyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-difluoropyridine with iodine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like acetonitrile or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and alkyne derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Difluoro-3-iodopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.

    Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets. These properties make it a valuable tool in the study of molecular mechanisms and the development of targeted therapies.

Comparison with Similar Compounds

  • 2,4-Difluoro-3-iodopyridine
  • 2-Fluoro-3-iodopyridine
  • 2,6-Difluoro-3-iodopyridine

Comparison: Compared to its analogs, 2,5-Difluoro-3-iodopyridine exhibits unique reactivity due to the specific positioning of the fluorine and iodine atoms. This positioning can influence the compound’s electronic properties and steric effects, making it distinct in its chemical behavior and applications. For instance, the presence of fluorine atoms at the 2 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, which is advantageous in pharmaceutical applications.

Properties

IUPAC Name

2,5-difluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFFMXJVNYJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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